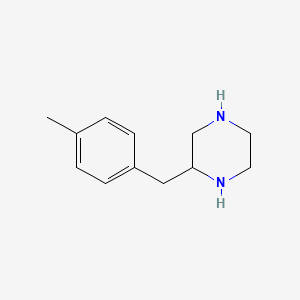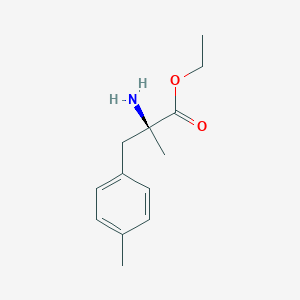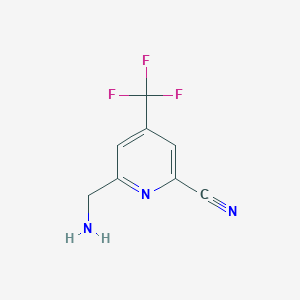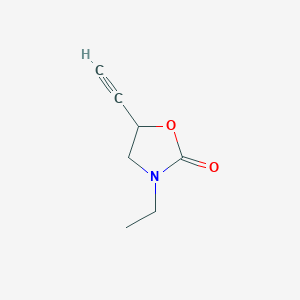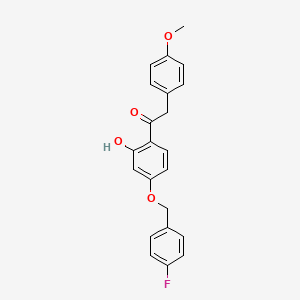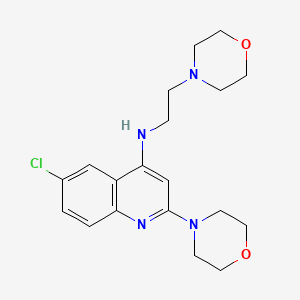
6-Chloro-2-morpholino-N-(2-morpholinoethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position of the quinoline ring and two morpholine groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine typically involves multiple steps. One common method includes the chlorination of quinoline followed by the introduction of morpholine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the morpholine or quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
6-chloro-2-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: This compound shares a similar quinoline core but differs in the position and type of substituents.
6-chloro-2-(piperidin-4-yl)-N-[2-(piperidin-4-yl)ethyl]quinolin-4-amine: Similar structure with piperidine groups instead of morpholine.
Uniqueness
6-chloro-2-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual morpholine groups enhance its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H25ClN4O2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
6-chloro-2-morpholin-4-yl-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C19H25ClN4O2/c20-15-1-2-17-16(13-15)18(21-3-4-23-5-9-25-10-6-23)14-19(22-17)24-7-11-26-12-8-24/h1-2,13-14H,3-12H2,(H,21,22) |
InChI Key |
XMIVZIIPBDBASA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









